

Reactivity of the aldehyde group in 6-Chlorohexanal

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Compound of Interest

Compound Name: 6-Chlorohexanal

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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in **6-Chlorohexanal**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorohexanal is a bifunctional aliphatic aldehyde that presents unique opportunities and challenges in organic synthesis. Its structure incorporates a reactive aldehyde group and a terminal alkyl chloride, making it a valuable building block for the synthesis of diverse molecular architectures, including pharmaceuticals and complex natural products.^{[1][2]} This guide provides a comprehensive analysis of the reactivity of the aldehyde moiety in **6-chlorohexanal**. We will explore its participation in key chemical transformations, discuss the chemoselectivity dictated by its bifunctional nature, and present detailed protocols for its synthesis and derivatization. The causality behind experimental choices, mechanistic pathways, and strategic applications of protecting groups are elucidated to provide field-proven insights for laboratory application.

Introduction: The Unique Structural Profile of 6-Chlorohexanal

6-Chlorohexanal, with the molecular formula $C_6H_{11}ClO$, possesses two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom bonded to the chlorine.^{[3][4]} ^[5] The aldehyde group, characterized by its polarized carbon-oxygen double bond, is highly

susceptible to nucleophilic attack, making it the primary site for a vast array of chemical transformations.^{[6][7]} The terminal chloroalkane provides a handle for nucleophilic substitution or organometallic coupling reactions.

The five-carbon methylene chain separating these two functional groups largely prevents significant inductive effects from the chlorine atom influencing the aldehyde's intrinsic reactivity. However, this separation is ideal for facilitating intramolecular cyclization reactions under specific conditions, a factor that must be considered during synthetic planning. This guide will focus primarily on the transformations of the aldehyde group, while also addressing the strategic management of the molecule's dual functionality.

Spectroscopic Characterization

A precise understanding of the spectroscopic data is crucial for reaction monitoring and product confirmation.

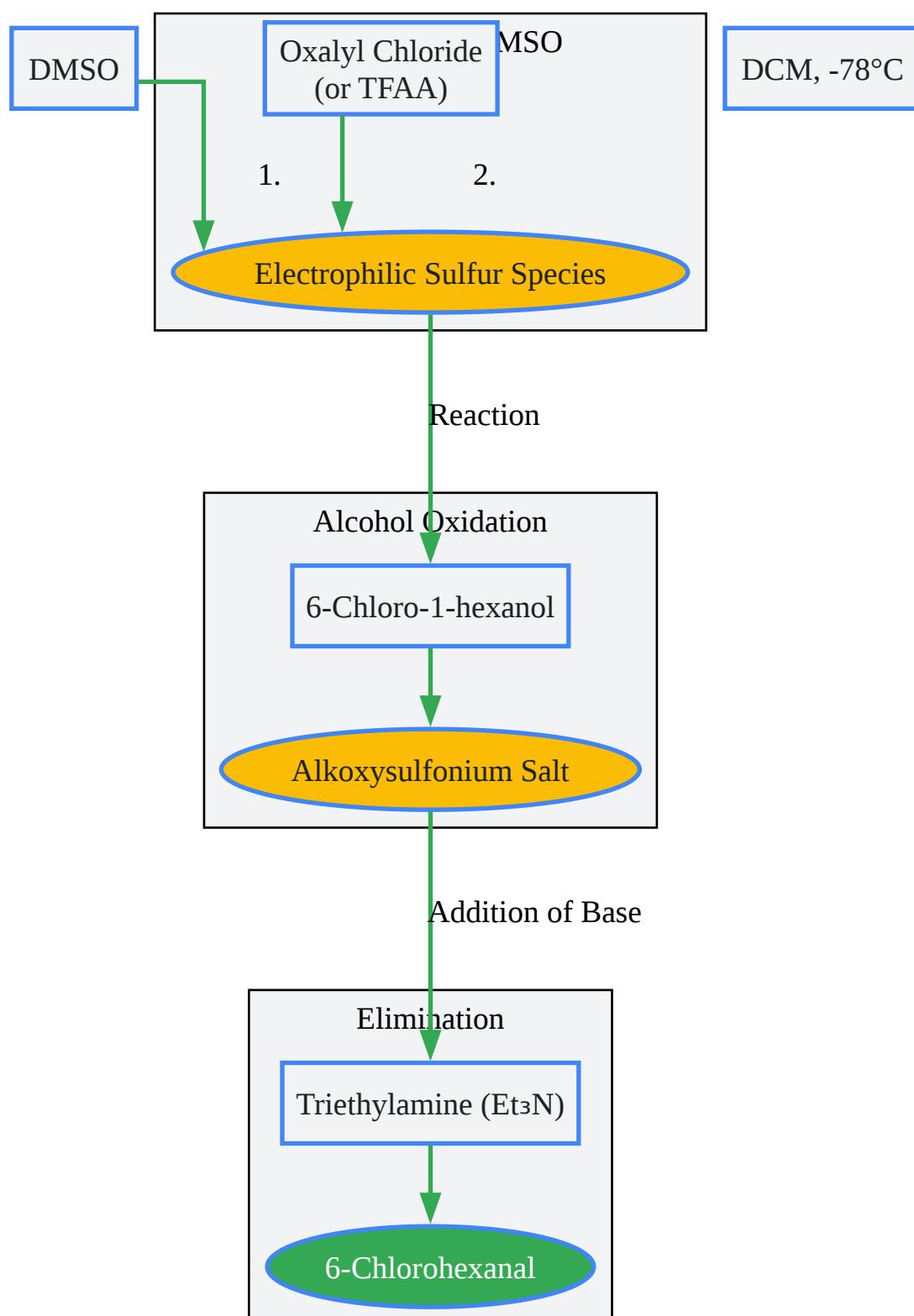
Spectroscopic Data	Expected Chemical Shifts / Frequencies	Interpretation
¹ H NMR	~9.7 ppm (t, 1H)	Aldehydic proton (-CHO)
~3.5 ppm (t, 2H)	Methylene protons adjacent to Chlorine (-CH ₂ Cl)	
~2.4 ppm (dt, 2H)	Methylene protons α to the carbonyl (-CH ₂ CHO)	
~1.3-1.8 ppm (m, 6H)	Remaining methylene protons (-CH ₂ -)	
¹³ C NMR	~202 ppm	Aldehyde carbonyl carbon (C=O)
~45 ppm	Carbon adjacent to Chlorine (C-Cl)	
~44 ppm	Carbon α to the carbonyl	
~22-32 ppm	Remaining methylene carbons	
IR Spectroscopy	~1725 cm ⁻¹ (strong)	C=O stretch of an aliphatic aldehyde
~2720, ~2820 cm ⁻¹ (weak)	C-H stretch of the aldehydic proton (Fermi doublet)	
~730 cm ⁻¹ (medium)	C-Cl stretch	

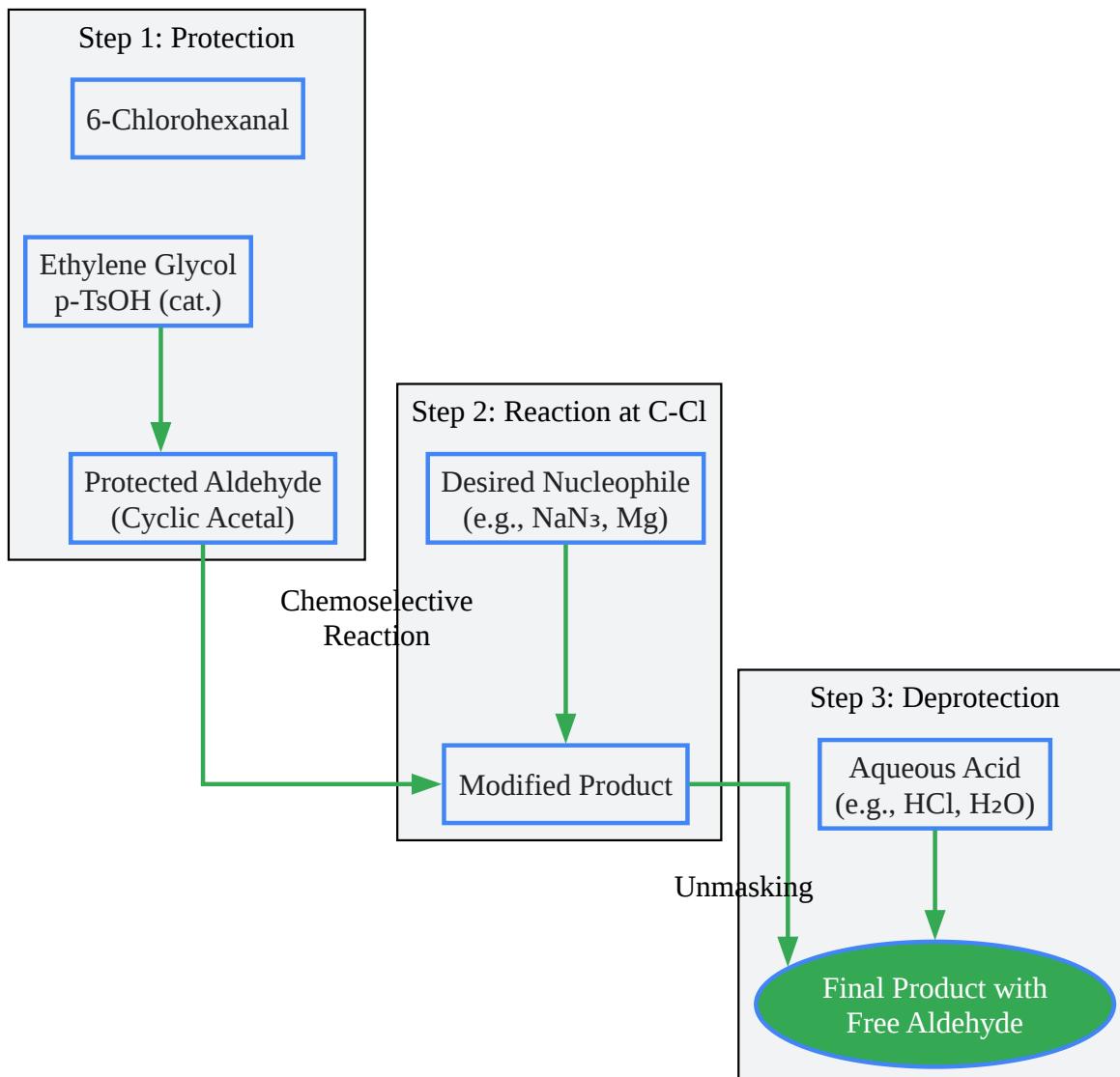
Note: Exact values can vary based on the solvent and instrument used. Data is inferred from typical values for aliphatic aldehydes and chloroalkanes.[3][8][9]

Synthesis of 6-Chlorohexanal

The most common and reliable method for preparing **6-chlorohexanal** is through the selective oxidation of the corresponding primary alcohol, 6-chloro-1-hexanol.[10] Reagents like pyridinium chlorochromate (PCC) are effective, but the Swern oxidation is often preferred due to its mild conditions, high yields, and avoidance of chromium waste.[11]

Workflow: Swern Oxidation of 6-Chloro-1-hexanol





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